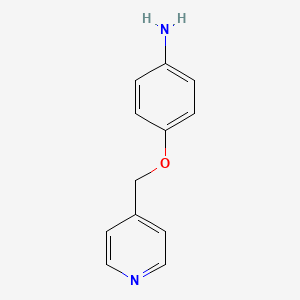

4-(Pyridin-4-ylmethoxy)aniline

Übersicht

Beschreibung

4-(Pyridin-4-ylmethoxy)aniline is an organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and an aniline group at the same position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-ylmethoxy)aniline typically involves the reaction of 4-chloromethylpyridine with aniline in the presence of a base. The reaction proceeds via nucleophilic substitution, where the aniline displaces the chlorine atom on the pyridine ring, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyridin-4-ylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like thiols or amines can be used in the presence of bases or catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has identified 4-(Pyridin-4-ylmethoxy)aniline and its derivatives as potential anticancer agents. A study demonstrated that certain derivatives exhibited strong antitumor effects, particularly against leukemia and breast cancer cell lines. For instance, specific compounds showed greater efficacy than established treatments like Imatinib against various cancer cell lines, indicating their potential as novel therapeutic agents in personalized cancer therapy .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with key proteins such as BCR-ABL kinase. Molecular docking studies have shown that these compounds can bind effectively to the active sites of target proteins, inhibiting their function and thereby reducing tumor proliferation and migration .

Antimicrobial Properties

Broad-Spectrum Activity

Compounds related to this compound have been evaluated for their antimicrobial properties. Studies have shown that these compounds possess significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as various fungi. The structure-activity relationship indicates that modifications to the aniline or pyridine moieties can enhance antimicrobial potency .

Material Science Applications

Polymeric Applications

In materials science, this compound has been explored for its role in developing advanced polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Moreover, it is being investigated for use in stimuli-responsive systems that can change properties under specific environmental conditions, making it suitable for applications in smart materials .

Cosmetic Formulations

Functional Ingredients

The compound has also found applications in the cosmetic industry, particularly as an active ingredient in skin care formulations. Its properties can contribute to moisturizing effects and skin barrier enhancement. Research indicates that formulations containing pyridine derivatives can improve skin hydration and reduce irritation, making them beneficial for sensitive skin formulations .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the reaction of pyridine derivatives with aniline under controlled conditions. Various synthetic strategies have been developed to optimize yield and purity, allowing for the production of diverse derivatives with tailored biological activities .

Table 1: Biological Evaluation of Derivatives

| Compound Name | Activity | Cell Line Tested | Reference |

|---|---|---|---|

| Compound 7k | Antitumor | K-562 | |

| Compound 108d | Antimicrobial | E. coli | |

| Compound 4a | Moisturizing | Human Skin Cells |

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydrogenation | Room Temp | 90 |

| 2 | Coupling | Under reflux | 94 |

Wirkmechanismus

The mechanism by which 4-(Pyridin-4-ylmethoxy)aniline exerts its effects involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of folic acid production in bacteria, disrupting their metabolic processes . The compound binds to the active site of enzymes involved in folic acid synthesis, preventing the formation of essential cofactors.

Vergleich Mit ähnlichen Verbindungen

- 4-(Pyridin-2-ylmethoxy)aniline

- 4-(Pyridin-3-ylmethoxy)aniline

- 4-(Pyridin-4-ylmethyl)aniline

Comparison: 4-(Pyridin-4-ylmethoxy)aniline is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications.

Biologische Aktivität

4-(Pyridin-4-ylmethoxy)aniline, also referred to as MP4Y, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoanisole with pyridine derivatives in the presence of palladium catalysts. Various synthetic routes have been explored, leading to high yields and purity of the final product. Characterization methods such as NMR, IR, and HPLC are commonly employed to confirm the structure and assess purity.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across several cancer cell lines. It has been shown to inhibit the proliferation of breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells with IC50 values comparable to established chemotherapeutics like sorafenib .

Table 1: Anticancer Activity of this compound

Antifungal and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation.

- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Inhibition of Angiogenesis : By interfering with angiogenic signaling pathways, it reduces tumor growth and metastasis.

Case Studies

Recent studies have focused on the development of derivatives based on the core structure of this compound. For instance, a series of diaryl urea derivatives incorporating this compound have shown enhanced antiproliferative activity against various cancer cell lines, suggesting that structural modifications can lead to improved efficacy .

Current Research Trends

Ongoing research is investigating the potential of this compound in combination therapies for enhanced anticancer effects. Additionally, molecular docking studies are being conducted to elucidate its binding interactions with target proteins involved in cancer progression .

Applications in Drug Development

The promising biological activities of this compound position it as a candidate for further development into therapeutic agents for cancer treatment and antifungal applications. Its role as a lead compound in drug discovery could significantly impact therapeutic strategies against resistant strains and complex diseases.

Eigenschaften

IUPAC Name |

4-(pyridin-4-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLBVAPFPIKDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546780 | |

| Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105350-42-3 | |

| Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(pyridin-4-ylmethoxy)aniline impact Klebsiella pneumoniae?

A1: While the provided research abstract [] does not specifically detail the mechanism of action for this compound, it highlights that this compound, alongside another amino-substituted pyridyl compound, exhibits promising antibacterial activity against Klebsiella pneumoniae. The study broadly suggests that these compounds act by:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.